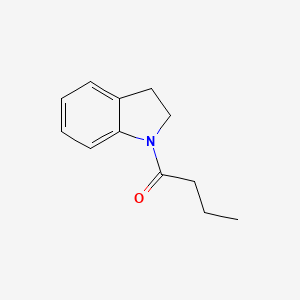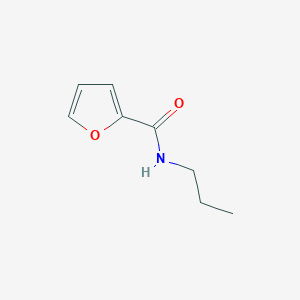
N-Butyrylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyrylindoline (NBL) is a synthetic compound that has been widely studied for its potential therapeutic applications and its biochemical and physiological effects. NBL is a derivative of the amino acid tryptophan and is a member of the family of indolines. It is a white, odorless, crystalline solid with a melting point of 148°C. NBL has been studied for its potential therapeutic applications in the areas of pain relief, inflammation, and cancer.
Mécanisme D'action
N-Butyrylindoline is believed to act as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of pain, inflammation, and mood. By binding to the 5-HT2A receptor, N-Butyrylindoline is thought to modulate the activity of this receptor and thus produce its therapeutic effects.
Biochemical and Physiological Effects
N-Butyrylindoline has been shown to have a number of biochemical and physiological effects. In animal studies, N-Butyrylindoline has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-oxidant effects. N-Butyrylindoline has also been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-Butyrylindoline is a relatively safe compound and can be used in laboratory experiments with minimal risk. However, N-Butyrylindoline is a relatively new compound and its effects on humans are not yet fully understood. Therefore, caution should be used when using N-Butyrylindoline in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research on N-Butyrylindoline. These include further studies on its effects on pain, inflammation, and cancer, as well as its potential use in the diagnosis and treatment of various diseases. Additionally, further research could be conducted on the biochemical and physiological effects of N-Butyrylindoline, as well as its potential use as a therapeutic agent in humans. Finally, further research could be conducted on the safety and efficacy of N-Butyrylindoline in laboratory experiments.
Méthodes De Synthèse
N-Butyrylindoline can be synthesized through a number of different methods. One method involves the reaction of tryptophan with acetic anhydride, which results in the formation of N-Butyrylindoline and acetic acid. Another method involves the reaction of tryptophan with ethyl chloroformate, which results in the formation of N-Butyrylindoline and ethyl chloride.
Applications De Recherche Scientifique
N-Butyrylindoline has been studied for its potential therapeutic applications in the areas of pain relief, inflammation, and cancer. In addition, N-Butyrylindoline has been studied for its potential use in the diagnosis and treatment of various diseases. For example, N-Butyrylindoline has been studied for its potential use in the diagnosis and treatment of Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRQEDCVGYSTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392203 |
Source


|
| Record name | N-BUTYRYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyrylindoline | |
CAS RN |
91639-92-8 |
Source


|
| Record name | N-BUTYRYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)








![N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6613861.png)

